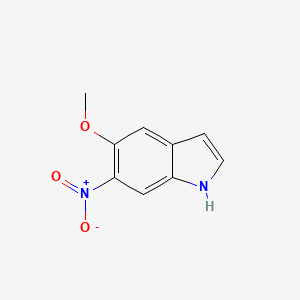

5-甲氧基-6-硝基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Methoxy-6-nitro-1H-indole involves various methods. One approach is the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction of a chlorine atom, resulting in a total yield of 66% . Additionally, the Leimgruber–Batcho indole synthesis can be employed to obtain the requisite 5,6,7-indole aryne precursor .

Chemical Reactions Analysis

5-Methoxy-6-nitro-1H-indole can undergo various reactions, including chlorination and reduction. For instance, it reacts with sodium hydroxide and phenylsulfonyl chloride to yield 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole with excellent yields of 100% .

科学研究应用

氘标记标准品的合成

精神活性化合物氘标记标准品的合成,例如 5-MeO-DMT,采用5-甲氧基-6-硝基-1H-吲哚作为中间体。该过程利用 Batcho-Leimgruber 吲哚合成策略,突出了该化合物在为研究和分析目的创建同位素标记分子的作用,特别是在药代动力学和代谢研究中 (Xu & Chen, 2006)。

钯催化的反应

5-甲氧基-6-硝基-1H-吲哚在通过钯催化的反应开发多种吲哚衍生物中作为基础结构。这些方法对于合成生物活性化合物至关重要,包括药物和农用化学品。钯催化的多功能性极大地影响了有机合成,实现了复杂转化和创建具有潜在治疗应用的基于吲哚的分子 (Cacchi & Fabrizi, 2005)。

吲哚骨架的新型重排

对 5-甲氧基-6-硝基-1H-吲哚的研究包括探索合成 1-甲氧基吲哚的新型重排。这些途径为各种取代的吲哚提供了有效的途径,证明了该化合物在生成具有潜在药理性质的结构方面的效用。这一研究领域不仅扩展了吲哚化学的合成工具包,还为药物发现和开发开辟了新的可能性 (Selvakumar et al., 2003)。

亲电取代反应

5-甲氧基-6-硝基-1H-吲哚被认为是取代反应中的多功能亲电试剂,导致 2,3,6-三取代吲哚衍生物。此类反应是合成具有多种生物活性的新型基于吲哚的化合物的基础。区域选择性地操纵吲哚核心的能力突出了 5-甲氧基-6-硝基-1H-吲哚在药物化学和药物设计中的重要性 (Yamada et al., 2009)。

体外致癌潜力测试

已对硝化吲哚化合物(包括 5-甲氧基-6-硝基-1H-吲哚的衍生物)进行了研究,以评估其致癌潜力。通过体外测试,对这些化合物进行诱变性和促肿瘤能力评估,有助于了解化学诱导的致癌作用。这项研究对于安全评估和有关硝基吲哚化合物使用和接触的监管决策至关重要 (Tiedink et al., 1991)。

作用机制

Target of Action

It is known that indole derivatives, which include 5-methoxy-6-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

属性

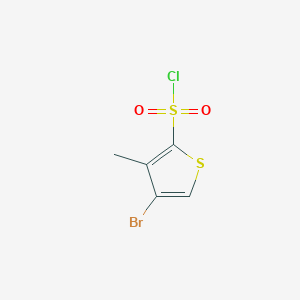

IUPAC Name |

5-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXINEUUEKDULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)

![3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2914065.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2914070.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2914077.png)

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)

![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)